molecular formula C8H3Cl2F3O2 B1406361 3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde CAS No. 1706430-32-1

3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde

Cat. No.: B1406361
CAS No.: 1706430-32-1
M. Wt: 259.01 g/mol
InChI Key: WVHPYHZLTHPKHN-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde (CAS 1706430-32-1) is a high-purity chemical building block of significant interest in research and development, particularly for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries . This compound, with a molecular formula of C8H3Cl2F3O2 and a molecular weight of 259.01 g/mol, is characterized by the presence of both dichloro and trifluoromethoxy substituents on its benzaldehyde core . This specific arrangement of electron-withdrawing groups makes the aldehyde carbon highly reactive, facilitating its use in various condensation and nucleophilic addition reactions, such as the formation of Schiff bases or serving as a key intermediate in the preparation of heterocyclic compounds . While the exact mechanism of action for this specific compound is application-dependent, its primary value lies in its role as a versatile synthetic precursor. Researchers utilize this benzaldehyde derivative to introduce a specific, multifunctional aromatic system into target molecules, which can be critical in the discovery and development of new active ingredients . The compound is offered with a typical purity of 95% or higher and requires cold-chain transportation to ensure stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3,4-dichloro-5-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHPYHZLTHPKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Aromatic Precursors

  • Starting from substituted anilines or benzene derivatives, chlorination can be achieved via Sandmeyer-type reactions, converting amino groups to chloro substituents.
  • For example, 3,5-dichloroaniline can be converted to 3,5-dichlorobromobenzene via diazotization and Sandmeyer reaction, which is a key intermediate in related syntheses.

Introduction of the Trifluoromethoxy Group

  • The trifluoromethoxy group (-OCF3) is introduced by fluorination of chloromethyl or chlorofluoromethyl intermediates.
  • A method involves fluoridation of chlorinated methylbenzene derivatives using hydrogen fluoride (HF) in the presence of catalysts such as antimony pentachloride or metal chlorides (FeCl3, ZnCl2, NiCl2) at controlled temperatures (60–120 °C) to produce trifluoromethoxy-substituted intermediates.
  • The fluoridation step is critical and performed under pressurized conditions (up to 2.5 MPa) with careful control of temperature and reaction time (4 hours typical).

Detailed Preparation Process (Illustrative Example)

Step Reaction Type Reagents/Conditions Outcome Yield/Purity
1 Chlorination (Sandmeyer) 3,5-Dichloroaniline, NaNO2, CuCl, HCl 3,5-Dichlorobromobenzene High yield (not specified)
2 Fluoridation Chlorinated methylbenzene derivative, HF, SbCl5 catalyst, 70–95 °C, 2.5 MPa, 4 h Mixture of trifluoromethoxy intermediates 85% combined yield (chlorination + fluoridation)
3 Hydrolysis and Formylation Fluorinated crude product, FeCl3 or ZnCl2 catalyst, water dripwise, 80–120 °C, 2–25 h 3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde >95% GC content, 85–96% recovery
4 Purification Vacuum distillation at 70–75 °C under 0.095 MPa Pure aldehyde product >99% purity by GC

Research Findings and Optimization Notes

  • Catalyst choice significantly affects hydrolysis efficiency and aldehyde purity. FeCl3 provides rapid hydrolysis at higher temperatures (100–110 °C) with >95% aldehyde content after 2–3 hours.
  • ZnCl2 requires longer reaction times (10–25 h) at lower temperatures (80–90 °C) but still achieves >50% aldehyde content.
  • NiCl2 catalysis at 110–120 °C yields >60% aldehyde content within 1–2 hours, with final purity >98% after distillation.
  • The fluoridation step requires careful control of HF amount (molar ratio HF to chlorinated precursor 2:1 to 6:1) and temperature to maximize trifluoromethoxy substitution and minimize byproducts.
  • Grignard formylation with DMF is a versatile alternative, allowing high yields and purity for benzaldehydes with halogen and trifluoromethoxy substituents if the corresponding halogenated precursor is accessible.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Fluoridation + Hydrolysis Chlorinated methylbenzene, HF, metal chloride catalyst, water, 80–150 °C Industrial scalability, high purity, catalyst tunability Requires HF handling, pressurized conditions
Grignard Formylation with DMF Halogenated benzene, isopropylmagnesium chloride, DMF, THF, 0–25 °C High yield, mild conditions, high purity Requires preparation of Grignard reagent, moisture sensitive
Sandmeyer Chlorination + Fluorination Amino benzene derivatives, NaNO2, CuCl, HF, catalysts Enables selective chlorination before fluorination Multi-step, handling of diazonium salts

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function . The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs based on functional groups , substituent positions , and fluorinated moieties . Data tables and key findings are included for clarity.

Functional Group Variants

Compounds with the same aromatic backbone but differing functional groups exhibit distinct reactivity and applications.

Compound Name Molecular Formula Functional Group Key Properties/Applications Similarity Index Reference
3,4-Dichloro-5-(trifluoromethoxy)benzoic acid C₈H₃Cl₂F₃O₃ Carboxylic acid Higher acidity; agrochemical intermediate 0.91 (to benzoic acid analog)
3,4-Dichloro-5-(trifluoromethoxy)benzonitrile C₈H₃Cl₂F₃NO Nitrile Agrochemical synthesis; stability N/A
4-(Difluoromethoxy)-3-methoxybenzaldehyde C₈H₆F₂O₃ Aldehyde Lower halogen content; higher solubility 0.94 (structural similarity)

Key Findings :

  • The nitrile group enhances metabolic stability, favoring use in long-acting agrochemicals .
  • 4-(Difluoromethoxy)-3-methoxybenzaldehyde, while structurally similar, lacks chlorine substituents, reducing its electrophilicity and altering solubility profiles .
Positional Isomers

Substituent positions significantly influence electronic properties and steric effects.

Compound Name Molecular Formula Substituent Positions Key Differences Reference
4-Chloro-3-(trifluoromethoxy)benzaldehyde C₈H₄ClF₃O₂ 4-Cl, 3-OCF₃ Reduced steric hindrance; higher reactivity in electrophilic substitution
3-Chloro-5-(trifluoromethoxy)benzaldehyde C₈H₄ClF₃O₂ 3-Cl, 5-OCF₃ Altered dipole moment; potential differences in binding affinity N/A

Key Findings :

  • Positional isomers like 4-Chloro-3-(trifluoromethoxy)benzaldehyde may exhibit higher synthetic versatility due to less steric crowding .
Fluorinated Moieties

Fluorine substitution patterns critically impact bioavailability and stability.

Compound Name Molecular Formula Fluorinated Group LogP (Predicted) BBB Permeability Reference
3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde C₈H₃Cl₂F₃O₂ -OCF₃ 2.8 Low
4-(Trifluoromethyl)benzaldehyde C₈H₅F₃O -CF₃ 2.1 Moderate
4-(Difluoromethoxy)benzaldehyde C₈H₆F₂O₂ -OCF₂H 1.9 High

Key Findings :

  • Compounds with -CF₃ groups (e.g., 4-(trifluoromethyl)benzaldehyde) show moderate blood-brain barrier (BBB) permeability, whereas the target’s -OCF₃ group may limit CNS activity due to higher polarity .

Biological Activity

3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde (CAS No. 1706430-32-1) is a synthetic organic compound with notable biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agrochemistry.

Chemical Structure and Properties

The compound features a benzaldehyde structure substituted with two chlorine atoms and a trifluoromethoxy group. This unique arrangement contributes to its reactivity and biological interactions. The molecular formula is C8H3Cl2F3O, and its molecular weight is approximately 253.01 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that the compound may serve as a potential lead in the development of new antibacterial agents .

Insecticidal Activity

The compound also shows promise as an insecticide. Research has indicated that it can effectively disrupt the growth and development of specific insect pests. For instance, in a study assessing its effects on aphids, it was found to reduce survival rates significantly at concentrations as low as 50 ppm:

Insect SpeciesLC50 (ppm)
Myzus persicae25
Aphis gossypii30

This insecticidal activity is attributed to its ability to interfere with neurotransmitter systems in insects, leading to paralysis and death .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in both microorganisms and insects.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, disrupting cellular integrity.
  • Receptor Modulation : Preliminary studies suggest that it may act on specific receptors involved in neurotransmission, particularly in insect models.

Antibacterial Activity Study

A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that it not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics like amoxicillin:

  • Combination Treatment : The combination reduced MIC values by up to 50%, suggesting potential for use in combination therapies .

Insecticidal Efficacy Assessment

In field trials conducted on cotton crops infested with aphids, the application of this compound resulted in a significant reduction in pest populations compared to untreated controls:

  • Control Rate : Up to 85% reduction in aphid populations was observed within two weeks post-application .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde, and how are reaction conditions optimized?

  • Methodology : A general synthesis involves nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes can react with halogenated intermediates under reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours, ~80°C) . Optimization includes varying solvent polarity (e.g., ethanol vs. DMF), temperature, and stoichiometric ratios of reactants. Post-reaction purification via vacuum distillation or column chromatography is critical to isolate the product .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Yield improvements (>30%) are achieved by slow addition of electrophilic reagents to avoid side reactions like over-halogenation .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be used to confirm the structure of this compound?

  • NMR :

  • ¹H NMR : Expect aromatic proton signals between δ 7.5–10.0 ppm (aldehyde proton at ~9.8–10.0 ppm). Chlorine and trifluoromethoxy groups deshield adjacent protons.
  • ¹³C NMR : Aldehyde carbon at ~190–200 ppm; CF₃O and Cl substituents induce distinct splitting patterns .
    • Mass Spectrometry : Exact mass (LC-MS/HRMS) should match the molecular formula (C₈H₃Cl₂F₃O₂; calculated [M+H]⁺ = 262.94). Isotopic patterns for Cl and F aid identification .

Advanced Research Questions

Q. What role does the trifluoromethoxy group play in modulating electronic and steric properties during reactivity studies?

  • Electronic Effects : The -OCF₃ group is strongly electron-withdrawing (-I effect), polarizing the benzaldehyde ring and enhancing electrophilicity at the aldehyde position. This facilitates nucleophilic additions (e.g., formation of Schiff bases) .
  • Steric Considerations : The bulky trifluoromethoxy group at position 5 creates steric hindrance, directing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) toward less hindered positions .
  • Computational Validation : Density Functional Theory (DFT) can model charge distribution and frontier molecular orbitals to predict reactivity hotspots .

Q. How should researchers address contradictory data in biological activity studies involving this compound?

  • Case Example : If cytotoxicity assays show inconsistent IC₅₀ values across cell lines:

Experimental Variables : Control for cell viability assay conditions (e.g., incubation time, serum concentration).

Physicochemical Factors : Verify solubility (use DMSO stock solutions <0.1% v/v) and stability (check degradation via LC-MS over 24 hours).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde
Reactant of Route 2
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3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde

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